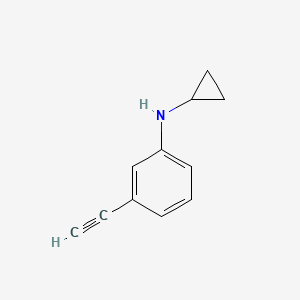
N-cyclopropyl-3-ethynylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-ethynylaniline: is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclopropylamine. One common method is the copper-promoted N-cyclopropylation of anilines, where cyclopropylboronic acid is used as a cyclopropylating agent in the presence of copper(II) acetate, 2,2’-bipyridine, and a base such as sodium carbonate . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclopropyl-3-ethynylaniline is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis . Its unique structure allows for the formation of complex molecules through cycloaddition and other reactions.
Biology and Medicine: Research on this compound includes its potential use in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl and ethynyl groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the synthesis of complex molecules . The compound’s reactivity is influenced by the electronic properties of the substituents on the benzene ring and the nitrogen atom.
Vergleich Mit ähnlichen Verbindungen
3-ethynylaniline: Lacks the cyclopropyl group, making it less reactive in certain cycloaddition reactions.
N-cyclopropyl-3-methoxyaniline: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: N-cyclopropyl-3-ethynylaniline is unique due to the combination of the cyclopropyl and ethynyl groups, which provide distinct reactivity patterns and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-cyclopropyl-3-ethynylaniline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h1,3-5,8,10,12H,6-7H2 |
InChI-Schlüssel |
OYDLMUUUQXIKOF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


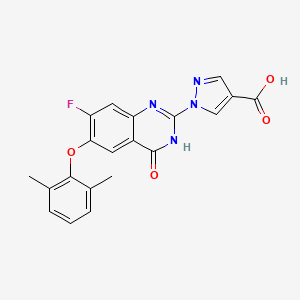
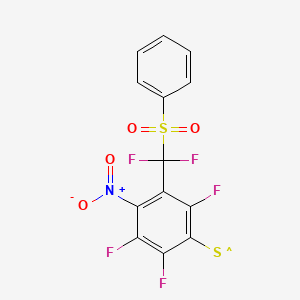
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)

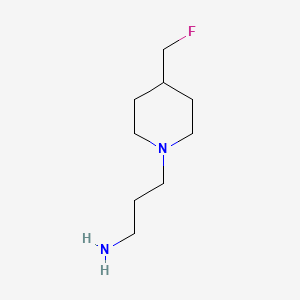
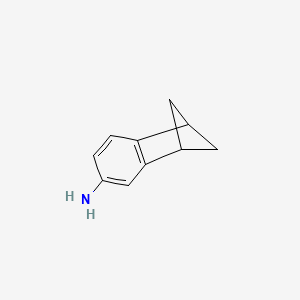

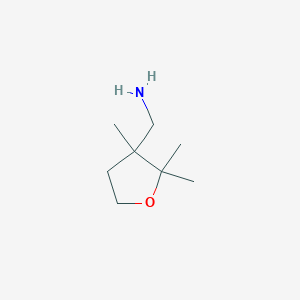
![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)

![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)

